molecular formula C22H17ClN2O3 B2609290 2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922082-05-1

2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2609290
CAS RN: 922082-05-1
M. Wt: 392.84
InChI Key: MJGXWBCOYVFZQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” has been described in patents . The methods of synthesizing these compounds involve several steps, and the exact process can vary depending on the specific compound being synthesized .


Molecular Structure Analysis

The molecular formula of “2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is C22H16ClFN2O3. The molecular weight is 410.83.

Scientific Research Applications

Mechanism of Action

Compounds similar to “2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” have been described as selective inhibitors of the Dopamine D2 receptor . They have potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Future Directions

The future directions for research on “2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” and similar compounds could include further exploration of their potential therapeutic applications, particularly in the treatment of central nervous system disorders . Additionally, more detailed studies on their physical and chemical properties, as well as their safety and hazards, would be beneficial.

properties

IUPAC Name

2-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-2-25-18-9-5-6-10-20(18)28-19-12-11-14(13-16(19)22(25)27)24-21(26)15-7-3-4-8-17(15)23/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGXWBCOYVFZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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